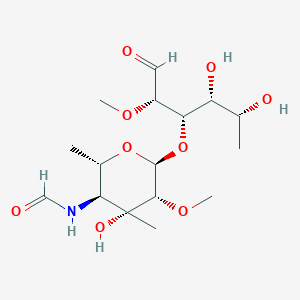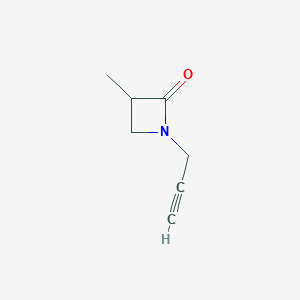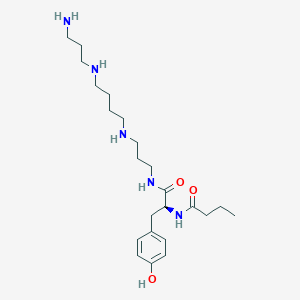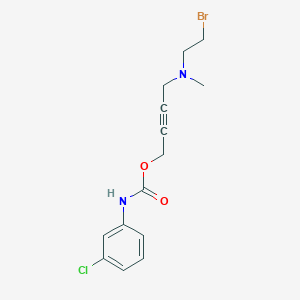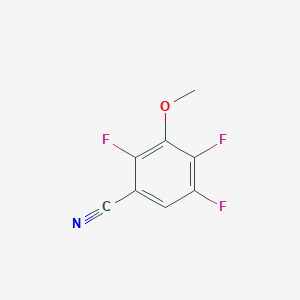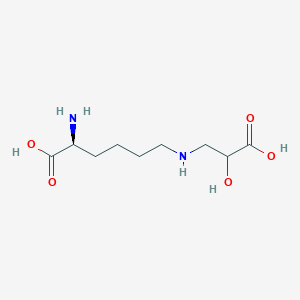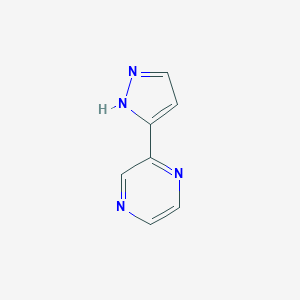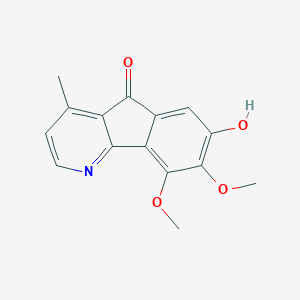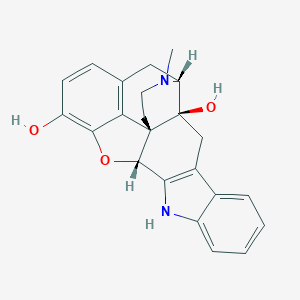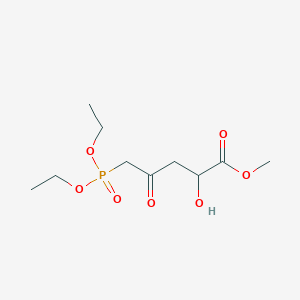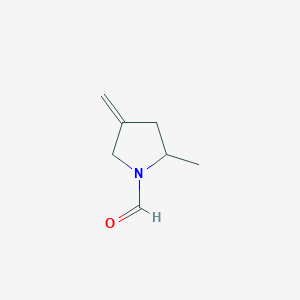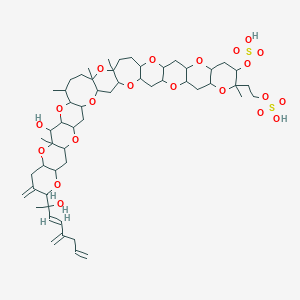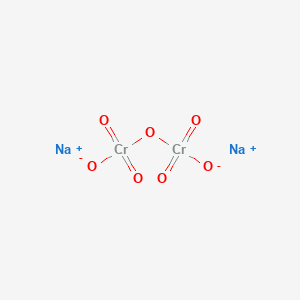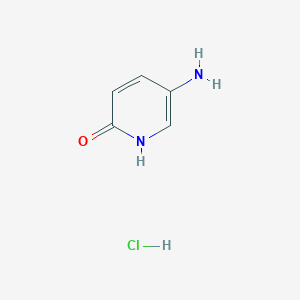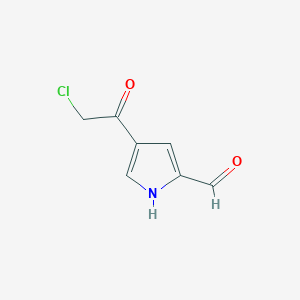
4-(2-氯乙酰)-1H-吡咯-2-甲醛
描述
Synthesis Analysis
The synthesis of derivatives of 1H-pyrrole-2-carbaldehyde, such as 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, can be achieved through various synthetic routes. For instance, tetrakis(1H-pyrrole-2-carbaldehyde) receptors have been synthesized from commercially available materials, indicating a method that might be adaptable for our compound of interest (Deliomeroglu, Lynch, & Sessler, 2014). Furthermore, a study on the synthesis of related pyrrole-2-carbaldehyde derivatives through oxidative annulation and direct Csp3-H to C═O oxidation provides insights into innovative synthetic methodologies that could be applicable (Wu et al., 2018).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of pyrrole-2-carbaldehyde have been extensively studied. For example, the study on hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole reveals the significance of hydrogen bonding in determining the crystal structure and stability of these compounds, which is relevant for understanding the structural behavior of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde (Senge & Smith, 2005).
Chemical Reactions and Properties
The chemical reactivity of 1H-pyrrole-2-carbaldehyde derivatives highlights their versatility in organic synthesis. For instance, the chloromethylation of pyrroles containing electron-withdrawing groups demonstrates the potential for functional group transformations, offering insights into the chemical reactions that 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde might undergo (Barker & Bahia, 1990).
Physical Properties Analysis
The study of physical properties such as solubility, melting point, and boiling point is crucial for the application of these compounds in synthesis. While specific data on 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is not directly available, research on related compounds provides a foundation for predicting its physical behavior.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde in synthesis. Studies focusing on the synthesis and reactivity of similar compounds offer valuable information on potential chemical transformations and interactions (Misra et al., 2007).
科学研究应用
-
Antimicrobial and Antiproliferative Agents
- Field : Pharmacology
- Application : The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : Indole-based compounds, which can be synthesized from “4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde”, are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The study provided an overview on recent applications of indole in the multicomponent reactions for the synthesis of various heterocyclic compounds during the period of 2012 to 2017 .
-
Synthesis of Lidocaine
- Field : Pharmaceutical Chemistry
- Application : The compound is used in the synthesis of lidocaine, a common local anesthetic and antiarrhythmic drug .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The study provided an overview on the use of chloroacetyl chloride in the synthesis of lidocaine .
-
Production of Herbicides
- Field : Agrochemistry
- Application : The major use of chloroacetyl chloride, a related compound, is as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor and butachlor .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : An estimated 100 million pounds of chloroacetyl chloride are used annually for this purpose .
-
Acetylation of Primary Amines and Amino Acids
- Field : Organic Chemistry
- Application : Acetyl chloride, a related compound, is used for the efficient acetylation of primary amines and amino acids in environmentally benign brine solution .
- Method : Primary amine or amino acid (in acetone solution or neat substrate in case of water soluble amines) was added to brine (1 g of sodium chloride in 3 ml water) containing sodium acetate. Then, 1.1 equivalents of acetyl chloride in acetone (1:1) was added drop-wise with stirring .
- Results : This methodology represents the first efficient use of this most reactive but cheap acetylating agent to acetylate amines in excellent yields in aqueous medium .
-
Synthesis of Phenacyl Chloride
- Field : Organic Chemistry
- Application : Some chloroacetyl chloride, a related compound, is also used to produce phenacyl chloride, another chemical intermediate, also used as a tear gas .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Phenacyl chloride is synthesized in a Friedel-Crafts acylation of benzene, with an aluminium chloride catalyst .
属性
IUPAC Name |
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVCSBMHJIMXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)CCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376964 | |
| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
115027-23-1 | |
| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

